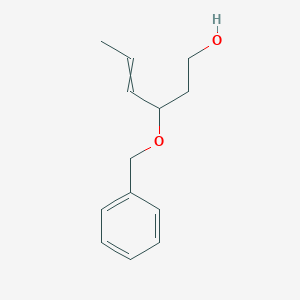
3-(Benzyloxy)hex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)hex-4-en-1-ol is an organic compound characterized by a benzyl ether group attached to a hexenol chain. This compound is of interest due to its unique structure, which combines the reactivity of an allylic alcohol with the stability provided by the benzyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)hex-4-en-1-ol typically involves the following steps:
Formation of the Benzyl Ether: This can be achieved by reacting benzyl chloride with hex-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is usually purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)hex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method.
Substitution: Nucleophiles like sodium methoxide can be used to replace the benzyloxy group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)hexanol.
Substitution: Various substituted hexenol derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)hex-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)hex-4-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound can participate in metabolic pathways where it undergoes enzymatic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)hexanol: Similar structure but lacks the double bond.
4-(Benzyloxy)hex-3-en-1-ol: Positional isomer with the double bond in a different location.
3-(Methoxy)hex-4-en-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)hex-4-en-1-ol is unique due to the combination of its benzyloxy group and allylic alcohol functionality, which imparts distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
109065-86-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-phenylmethoxyhex-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3 |
Clave InChI |
WHOVHNYWPRECEW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CCO)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


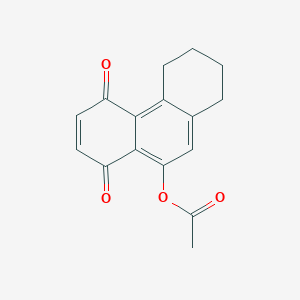
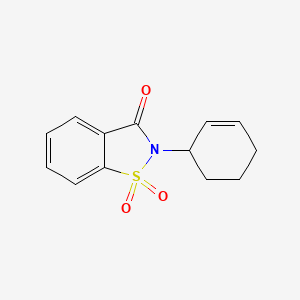


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
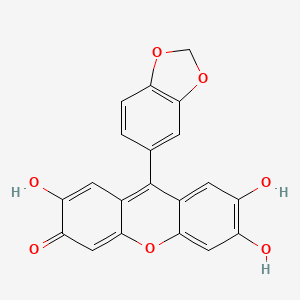

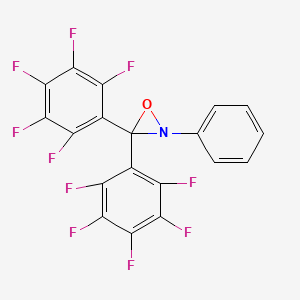
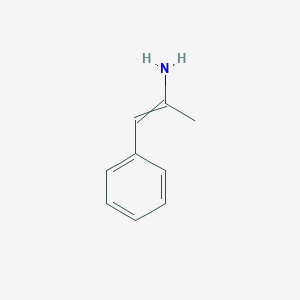

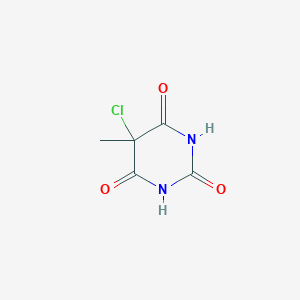

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
